

Theoretical Insights into the Molecular Structure of Methyl Gentisate: A Technical Guide

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Compound of Interest

Compound Name: Methyl Gentisate

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Introduction

Methyl 2,5-dihydroxybenzoate, commonly known as **methyl gentisate**, is a phenolic compound of significant interest in medicinal chemistry and drug development. As an ester of gentisic acid, a natural product found in the roots of Gentiana species, it has garnered attention for its biological activities, notably as an inhibitor of tyrosinase, a key enzyme in melanin synthesis.^[1] ^[2] This property makes it a valuable candidate for applications in dermatology and cosmetology as a skin-lightening agent, exhibiting lower cytotoxicity compared to hydroquinone.^[2] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, designing more potent analogues, and ensuring its safe and effective application.

This technical guide provides an in-depth analysis of the theoretical studies on the structure of **methyl gentisate**. It consolidates experimental data from X-ray crystallography with computational analyses, offering a comprehensive overview of its geometric and electronic properties. Detailed methodologies for the cited experimental and computational work are provided to facilitate replication and further investigation.

Molecular Geometry: Experimental and Theoretical Perspectives

The foundational understanding of **methyl gentisate**'s three-dimensional structure comes from single-crystal X-ray diffraction studies, which have revealed that the molecule is planar.[3][4] This planarity is a key feature influencing its electronic properties and intermolecular interactions.

In addition to experimental methods, Density Functional Theory (DFT) calculations have been employed to determine the solution-state structure of **methyl gentisate**. A notable study utilized DFT to calculate ^1H NMR chemical shifts and compared these with experimental data to derive a refined solution structure. This computational approach has been shown to provide a more precise picture of the molecule's conformation in solution compared to solid-state crystal structures alone.[5]

Quantitative Structural Data

The following table summarizes the experimentally determined bond lengths and angles for **methyl gentisate** from X-ray crystallography. This data serves as a benchmark for theoretical calculations.

Parameter	Bond/Angle	Value (Å or °)
Bond Lengths	C1-C2	1.392
C1-C6	1.395	
C1-O1	1.361	
C2-C3	1.378	
C3-C4	1.385	
C4-C5	1.390	
C4-O2	1.370	
C5-C6	1.383	
C6-C7	1.482	
C7-O3	1.206	
C7-O4	1.332	
C8-O4	1.448	
Bond Angles	O1-C1-C2	118.5
O1-C1-C6	121.2	
C2-C1-C6	120.3	
C1-C2-C3	120.1	
C2-C3-C4	120.5	
C3-C4-C5	119.2	
C3-C4-O2	122.2	
C5-C4-O2	118.6	
C4-C5-C6	120.9	
C1-C6-C5	119.0	
C1-C6-C7	119.8	

C5-C6-C7	121.2
O3-C7-O4	123.5
O3-C7-C6	125.1
O4-C7-C6	111.4
C7-O4-C8	116.1

Note: The atom numbering corresponds to the standard IUPAC nomenclature for methyl 2,5-dihydroxybenzoate.

Experimental and Computational Protocols

X-ray Crystallography

The determination of the crystal structure of **methyl gentisate** involves the following general steps:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of **methyl gentisate** in an appropriate solvent system (e.g., diethyl ether and hexane).[6]
- **Data Collection:** A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 295 K).
- **Structure Solution and Refinement:** The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined to achieve the best fit with the experimental data.

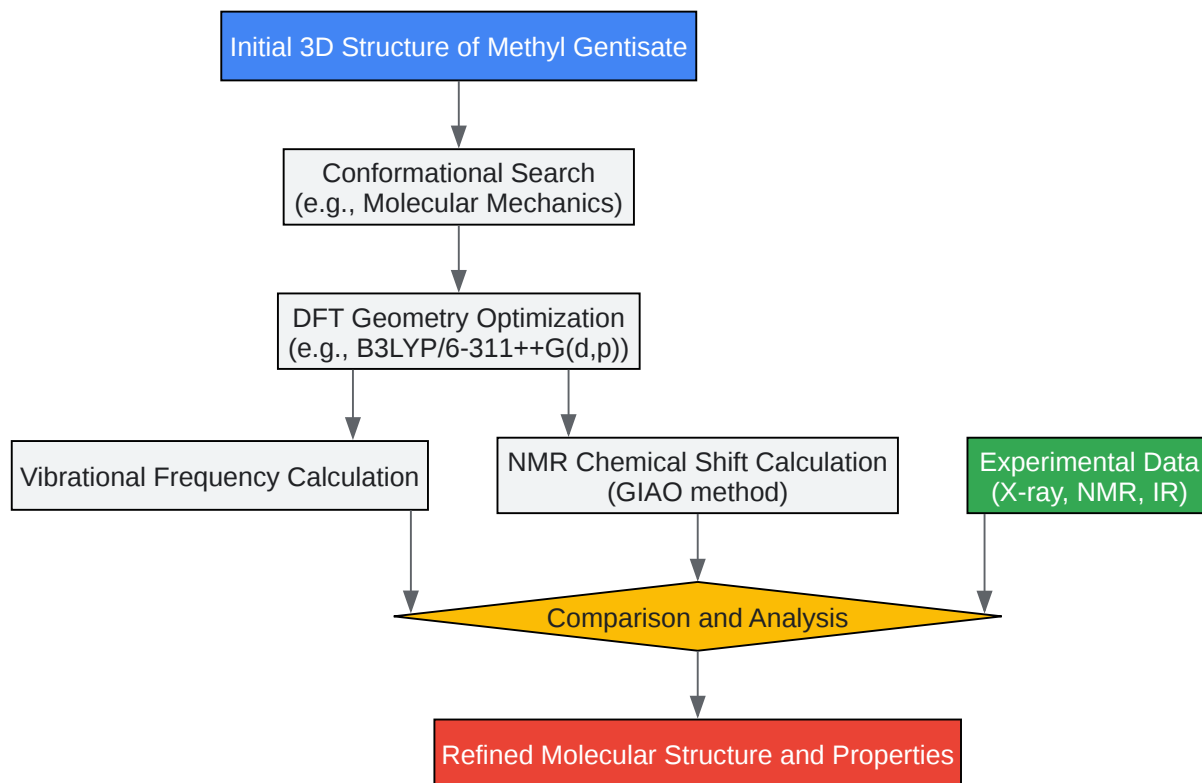
Density Functional Theory (DFT) Calculations

Theoretical investigations into the structure of **methyl gentisate** have primarily utilized DFT. A common workflow for such studies is as follows:

- **Conformational Search:** A thorough search for all possible low-energy conformations of the molecule is performed.

- **Geometry Optimization:** The identified conformers are then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step aims to find the minimum energy structure.
- **Property Calculation:** Once the optimized geometry is obtained, various molecular properties can be calculated. For structural studies, this includes bond lengths, bond angles, and dihedral angles. For spectroscopic comparisons, NMR chemical shifts and vibrational frequencies can be computed.
- **Solvent Effects:** To model the behavior in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculations.

The following diagram illustrates a typical workflow for the computational analysis of **methyl gentisate**'s structure.

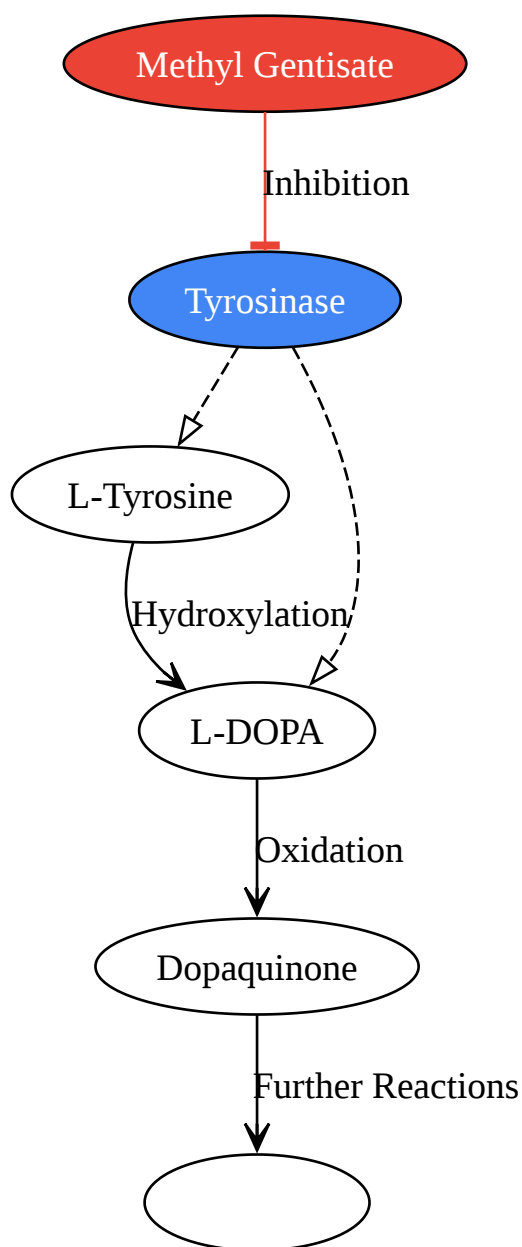


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Computational analysis workflow.

Biological Activity and Structure-Activity Relationship

The primary biological activity of **methyl gentisate** that has been explored is its role as a tyrosinase inhibitor.^[1] Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin production. By inhibiting this enzyme, **methyl gentisate** can reduce melanin synthesis, leading to a skin-lightening effect.



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